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Compound of Interest

Compound Name: 5-Thiocyanatothiazol-2-amine

Cat. No.: B1335063 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-thiocyanatothiazol-2-amine, a

heterocyclic compound that has emerged as a significant scaffold in medicinal chemistry. This

document consolidates the available scientific literature, focusing on its synthesis, chemical

properties, and biological activities, with a particular emphasis on its role as an anticancer

agent.

Chemical Properties
5-Thiocyanatothiazol-2-amine, also known as 2-amino-1,3-thiazol-5-yl thiocyanate, is a small

molecule with the chemical formula C4H3N3S2. Below is a summary of its key chemical

identifiers and properties.
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Property Value Reference

CAS Number 23056-10-2

Molecular Formula C4H3N3S2 [1]

Molecular Weight 157.22 g/mol

IUPAC Name
2-amino-1,3-thiazol-5-yl

thiocyanate

Canonical SMILES C1=C(SC(=N1)N)SC#N [1]

Physical Form Solid

Melting Point 141°C (decomposition) [2]

Storage Conditions
Keep in dark place, inert

atmosphere, 2-8°C

Synthesis of 5-Thiocyanatothiazol-2-amine
Multiple synthetic routes to 5-thiocyanatothiazol-2-amine have been reported in the literature.

The following sections detail two distinct experimental protocols.

A common and straightforward method involves the reaction of 2-amino-5-bromothiazole

hydrobromide with a thiocyanate salt.[3][4]

Experimental Protocol: A mixture of 2-amino-5-bromothiazole hydrobromide (53.0 g, 0.204 mol)

and potassium thiocyanate (78.5 g, 0.808 mol) in methanol (1.4 L) is stirred at room

temperature for 20 hours.[3][4] Following the stirring period, the methanol is evaporated. The

resulting residue is treated with water (180 mL), and the pH of the solution is adjusted to 12

with a 10% sodium hydroxide solution. The solid that forms is collected by filtration to yield 5-
thiocyanatothiazol-2-amine as a brown solid.[3][4]

Diagram: Synthesis from 2-Amino-5-bromothiazole
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Synthesis of 5-Thiocyanatothiazol-2-amine (Method 1)

Reactants Reaction Conditions

Work-up

2-Amino-5-bromothiazole HBr

Reaction

Potassium Thiocyanate Methanol (Solvent) Room Temperature, 20h

Evaporation

Water Addition

pH Adjustment (NaOH)

Filtration

5-Thiocyanatothiazol-2-amine

Click to download full resolution via product page

Caption: Workflow for the synthesis of 5-thiocyanatothiazol-2-amine from 2-amino-5-

bromothiazole.
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An alternative synthesis starts from the more basic 2-aminothiazole, which is reacted with

sodium thiocyanate and bromine.[5]

Experimental Protocol: This method involves the reaction of 2-aminothiazole with sodium

thiocyanate and bromine.[5] Following the reaction, the 2-amino-5-thiocyanatothiazole can be

acylated with acetic anhydride to produce an intermediate for further synthesis, such as for

CDK2 inhibitors.[5]

Biological Activity and Applications
Recent studies have highlighted the potential of 5-thiocyanatothiazol-2-amine as a valuable

fragment in drug discovery, particularly in the development of anticancer therapeutics.

The MYC oncogene is a critical driver in approximately 50% of human cancers, making it a

prime target for therapeutic intervention.[6] However, direct pharmacological inhibition of MYC

has proven challenging. A promising alternative strategy is to disrupt the interaction between

MYC and its essential cofactor, WD40-repeat-containing protein 5 (WDR5).[6]

5-Thiocyanatothiazol-2-amine has been identified as a fragment that effectively impairs the

WDR5-MYC protein-protein interaction.[6] This discovery positions the compound as a

foundational structure for the development of novel MYC-targeted therapies.

Diagram: WDR5-MYC Interaction and Inhibition
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Mechanism of Action

WDR5
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Caption: Inhibition of the WDR5-MYC interaction by 5-thiocyanatothiazol-2-amine.

The inhibitory activity of 5-thiocyanatothiazol-2-amine and its derivatives against the WDR5-

MYC interaction and their antiproliferative effects on various cancer cell lines have been

quantified.
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Compound Target/Assay Value Cell Line Reference

5-

Thiocyanatothiaz

ol-2-amine (4a)

WDR5-MYC

Interaction (FP)
Ki = 6.1 µM - [6]

Derivative 4m
WDR5-MYC

Interaction (FP)
Ki = 2.4 µM - [6]

Derivative 4o
WDR5-MYC

Interaction (FP)
Ki = 1.0 µM - [6]

Derivative 4m
Antiproliferative

Activity
IC50 = 3.6 µM MV4-11 [6]

Derivative 4m
Antiproliferative

Activity
IC50 = 4.1 µM MOLM-13 [6]

Derivative 4m
Antiproliferative

Activity
IC50 = 6.8 µM RS4-11 [6]

Derivative 4o
Antiproliferative

Activity
IC50 = 2.5 µM MV4-11 [6]

Derivative 4o
Antiproliferative

Activity
IC50 = 3.3 µM MOLM-13 [6]

Derivative 4o
Antiproliferative

Activity
IC50 = 5.4 µM RS4-11 [6]

Beyond its direct biological activity, 5-thiocyanatothiazol-2-amine serves as a key

intermediate in the synthesis of more complex bioactive molecules. It has been utilized in the

preparation of inhibitors for:

Cyclin-Dependent Kinase 2 (CDK2): The compound is a precursor for a series of 2-amino-5-

thio-substituted thiazoles that act as CDK2 inhibitors.[5]

Cyclin-Dependent Kinase-Like 5 (CDKL5): It is used as a reactant in the synthesis of

specific, high-affinity inhibitors of CDKL5, a kinase implicated in neurodevelopmental

disorders.[7][8]
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Key Experimental Methodologies
The biological activity of 5-thiocyanatothiazol-2-amine and its derivatives has been validated

through several key experimental techniques.

4.1. Fluorescence Polarization (FP) Assay This assay is used to measure the disruption of the

WDR5-MYC protein-protein interaction. The binding affinity (Ki) of the compounds is

determined by monitoring changes in the fluorescence polarization signal as the compound

concentration is varied.[6]

4.2. Differential Scanning Fluorimetry (DSF) DSF is employed to confirm the direct binding of

the compounds to the WDR5 protein. The technique measures the change in the thermal

denaturation temperature of a protein in the presence of a ligand.[6]

4.3. Co-immunoprecipitation (Co-IP) Co-IP assays are performed to validate the disruption of

the WDR5-MYC interaction within a cellular context. These experiments demonstrate a dose-

dependent dissociation between WDR5 and MYC proteins in the presence of the inhibitor

compounds.[6]

4.4. Cell Viability Assays The antiproliferative effects of the compounds on various cancer cell

lines are assessed using standard cell viability assays. These assays determine the

concentration of the compound required to inhibit cell growth by 50% (IC50).[6]

Conclusion
5-Thiocyanatothiazol-2-amine is a versatile heterocyclic compound with significant potential

in drug discovery and development. Its straightforward synthesis and demonstrated activity as

a disruptor of the critical WDR5-MYC oncogenic interaction make it a valuable starting point for

the design of novel anticancer agents. Furthermore, its utility as a synthetic intermediate for

other kinase inhibitors underscores its importance in medicinal chemistry. Further research into

the optimization of this scaffold is warranted to develop more potent and selective therapeutics

for MYC-driven cancers and other diseases.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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